1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone
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Overview
Description
2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phenoxy intermediate: This involves the reaction of 2-methyl-4-(morpholine-4-sulfonyl)phenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Coupling with tetrahydroisoquinoline: The phenoxy intermediate is then coupled with 1,2,3,4-tetrahydroisoquinoline under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for substitution reactions: Palladium catalysts for cross-coupling reactions, such as in the Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and pathways.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the sulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
4-Hydroxy-2-quinolones: These compounds have similar heterocyclic structures and are known for their pharmaceutical and biological activities.
Uniqueness
2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N2O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)ethanone |
InChI |
InChI=1S/C22H26N2O5S/c1-17-14-20(30(26,27)24-10-12-28-13-11-24)6-7-21(17)29-16-22(25)23-9-8-18-4-2-3-5-19(18)15-23/h2-7,14H,8-13,15-16H2,1H3 |
InChI Key |
UEKNCLHTELSKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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